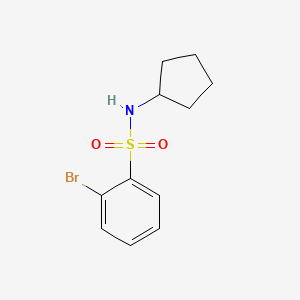
2-(Chloromethyl)-4-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a chloromethyl group at the second position and a methyl group at the fourth position of the thiophene ring. It is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methylthiophene typically involves the chloromethylation of 4-methylthiophene. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the thiophene ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-(Aminomethyl)-4-methylthiophene or 2-(Thiophenylmethyl)-4-methylthiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 4-methylthiophene or other reduced derivatives.
科学的研究の応用
2-(Chloromethyl)-4-methylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of drug candidates.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-methylthiophene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. In biological systems, its activity may involve interactions with cellular targets, leading to the disruption of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)thiophene: Lacks the methyl group at the fourth position, making it less sterically hindered.
4-Methylthiophene: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
2-(Bromomethyl)-4-methylthiophene: Similar structure but with a bromomethyl group, which can lead to different reactivity and applications.
Uniqueness
2-(Chloromethyl)-4-methylthiophene is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in the synthesis of various compounds with tailored properties for specific applications.
特性
分子式 |
C6H7ClS |
|---|---|
分子量 |
146.64 g/mol |
IUPAC名 |
2-(chloromethyl)-4-methylthiophene |
InChI |
InChI=1S/C6H7ClS/c1-5-2-6(3-7)8-4-5/h2,4H,3H2,1H3 |
InChIキー |
XKMDFUUIIQBBAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360583.png)
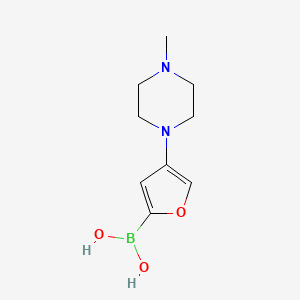
![2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one](/img/structure/B13360587.png)

![(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360600.png)
![1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13360607.png)
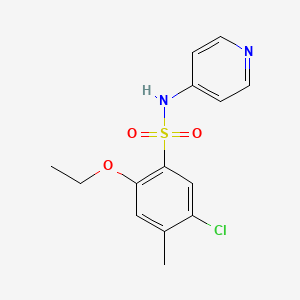
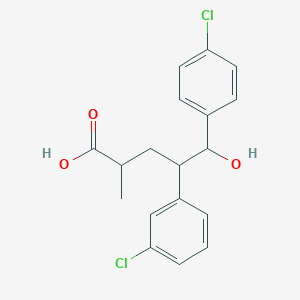
![N-[2-(1H-pyrrol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B13360626.png)
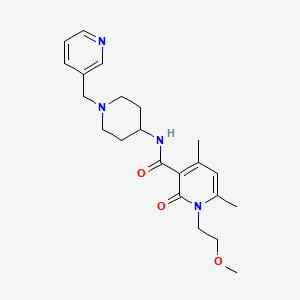
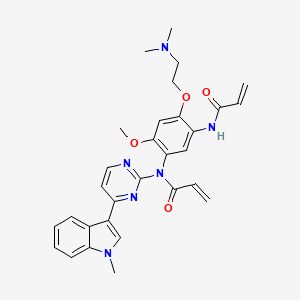
![2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13360665.png)

